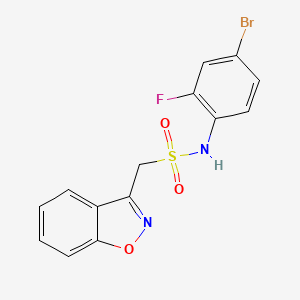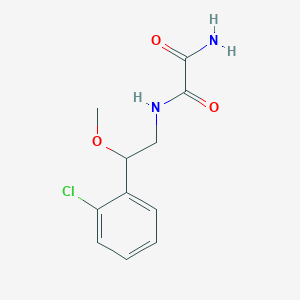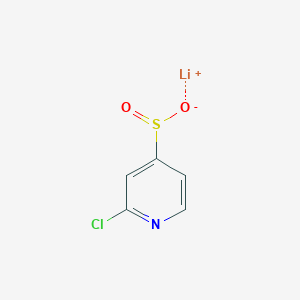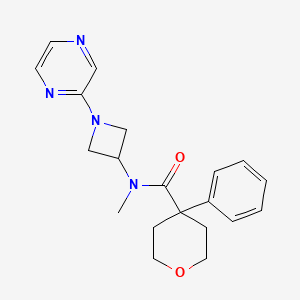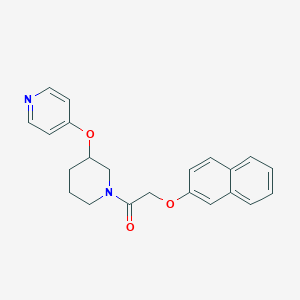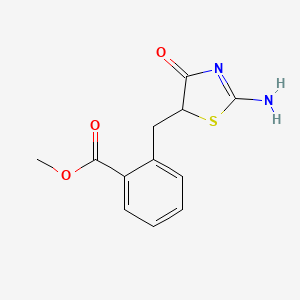
1-(1-异硫氰酸乙基)金刚烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Isothiocyanatoethyl)adamantane is a compound belonging to the adamantane family, characterized by its unique cage-like structureThe adamantane core provides a rigid and lipophilic framework, making it an attractive scaffold for drug design and other applications .
科学研究应用
1-(1-Isothiocyanatoethyl)adamantane has several scientific research applications:
Material Science: The rigid structure of adamantane derivatives makes them suitable for creating stable and high-energy materials.
Biological Studies: Its derivatives are used in studying enzyme inhibition and protein interactions.
作用机制
Target of Action
It’s known that isothiocyanates of the adamantane series are promising as precursors in the synthesis of urea and thiourea derivatives capable of inhibiting soluble epoxide hydrolase (seh) in humans and mammalians . This enzyme plays a role in the therapy of hypertonicity and inflammatory and neuropathic pains .
Mode of Action
It’s known that thiourea derivatives obtained from isothiocyanates were tested as non-peptide inhibitors of urokinase-type plasminogen activator (upa) responsible for tumor growth .
Biochemical Pathways
The inhibition of soluble epoxide hydrolase (seh) suggests that it may affect the metabolism of epoxyeicosatrienoic acids (eets), which are involved in the regulation of blood pressure and inflammation .
Result of Action
The inhibition of soluble epoxide hydrolase (seh) and urokinase-type plasminogen activator (upa) suggests potential therapeutic effects in the treatment of hypertonicity, inflammatory and neuropathic pains, and tumor growth .
生化分析
Biochemical Properties
It is known that adamantane derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific adamantane derivative and the biochemical context in which it is present .
Cellular Effects
Adamantane derivatives have been associated with various cellular effects, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that adamantane derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Adamantane derivatives have been observed to undergo changes over time in laboratory settings, including issues related to stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(1-Isothiocyanatoethyl)adamantane at different dosages in animal models have not been specifically studied. Adamantane derivatives have been used in drug delivery systems and have shown varying effects at different dosages .
Metabolic Pathways
Adamantane derivatives have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Adamantane derivatives have been found to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Adamantane derivatives have been found to localize in various subcellular compartments, potentially affecting their activity or function .
准备方法
The synthesis of 1-(1-Isothiocyanatoethyl)adamantane involves several methods:
Reaction with Carbon Disulfide: Amines of the adamantane series react with carbon disulfide in the presence of potassium hydroxide at room temperature for 12 hours.
Reaction with Thiophosgene: Adamantan-1-amine reacts with thiophosgene in the presence of potassium carbonate at 25°C for 2 hours.
Reaction with Trimethylsilyl Isothiocyanate: This reaction occurs in the presence of titanium chloride in methylene chloride at 0°C for 3 hours.
Reaction with Potassium Thiocyanate: 1-Bromoadamantane reacts with potassium thiocyanate in dimethylformamide at 153°C for 5 hours.
化学反应分析
1-(1-Isothiocyanatoethyl)adamantane undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
相似化合物的比较
1-(1-Isothiocyanatoethyl)adamantane can be compared with other similar compounds:
1-Isothiocyanatoadamantane: This compound lacks the ethyl group but shares similar reactivity and applications.
1-(Isocyanatomethyl)adamantane: This compound has an isocyanate group instead of an isothiocyanate group, leading to different reactivity and applications.
1-(2-Isothiocyanatoethyl)adamantane: This compound has a longer ethyl chain, which may affect its solubility and reactivity.
属性
IUPAC Name |
1-(1-isothiocyanatoethyl)adamantane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-9(14-8-15)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQQRDNZDAFARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)
![2-[(4-Methoxyphenyl)methyl]-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2408151.png)
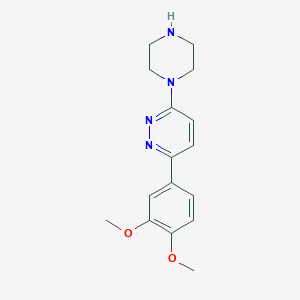
![5-[2-(2,4-dichlorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2408154.png)
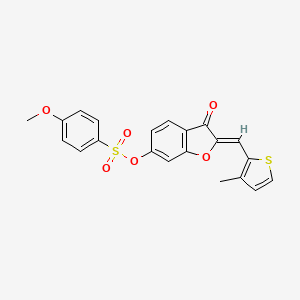
![2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408156.png)
![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)
![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)
